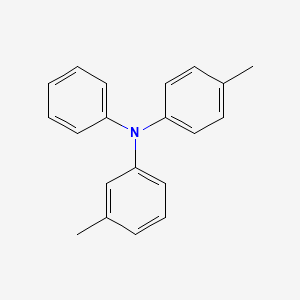

3,4'-Dimethyltriphenylamine

Description

Significance of Triphenylamine (B166846) Architectures in Organic Electronics and Photonics

The triphenylamine (TPA) framework is a cornerstone in the design of materials for organic electronics and photonics. Its unique three-dimensional, propeller-shaped structure, stemming from the sp² hybridized central nitrogen atom, provides several key advantages. This non-planar geometry is crucial for disrupting intermolecular packing in the solid state, which helps to prevent aggregation and the associated quenching of fluorescence. This morphological control is vital for maintaining the desired optoelectronic properties in thin-film devices. mdpi.com

TPA and its derivatives are renowned for their strong electron-donating nature, making them excellent hole-transporting materials (HTMs). rsc.orgmdpi.com This property is fundamental to their application in a variety of devices, including:

Organic Light-Emitting Diodes (OLEDs): In OLEDs, TPA-based materials are frequently used in the hole transport layer (HTL) to facilitate the efficient injection and movement of positive charge carriers (holes) from the anode towards the emissive layer. mdpi.com

Perovskite Solar Cells (PSCs): As a critical component in PSCs, the HTM extracts photogenerated holes from the perovskite layer and transports them to the electrode, a process essential for high power conversion efficiencies. rsc.orgrsc.org

Dye-Sensitized Solar Cells (DSSCs): TPA derivatives are used to create efficient sensitizers that can significantly enhance the power conversion efficiency of these solar cells.

The synthetic accessibility of the TPA core allows for straightforward chemical modification. google.com By attaching various functional groups to the phenyl rings, researchers can finely tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as their optical absorption and emission characteristics. mdpi.comnih.gov This tunability is a significant advantage, enabling the rational design of materials tailored for specific applications, from deep blue emitters in OLED displays to efficient, low-cost HTMs for next-generation photovoltaics. rsc.org

Overview of Key Research Areas Pertaining to Dimethyltriphenylamine Derivatives

Research into dimethyltriphenylamine derivatives explores their potential as building blocks for functional organic materials. While detailed studies on the specific 3,4'- isomer are not extensively documented in public literature, research on related isomers and derivatives provides insight into the key areas of investigation.

A primary focus is the synthesis of these compounds. For instance, a patented method for synthesizing the isomeric 4,4'-dimethyltriphenylamine (B1293823) involves the Ullmann condensation reaction, where 4,4'-dimethyldiphenylamine (B1294935) reacts with bromobenzene. google.com More advanced methods may utilize microwave radiation to accelerate the reaction and improve yields. google.com Such synthetic routes are crucial for producing the foundational molecules needed for more complex material development.

Once synthesized, dimethyltriphenylamine moieties are incorporated into larger, more complex molecular structures to create materials with specific functions. A major research area is their use in developing novel hole-transporting materials. By integrating the dimethyltriphenylamine unit into a conjugated system, often with other aromatic or heterocyclic groups, materials with high hole mobility and suitable energy levels for efficient charge injection and transport are created. rsc.orgrsc.org

Another significant area of research is the development of fluorophores for applications such as OLEDs. Dimethyltriphenylamine can act as a strong electron-donating core, which, when combined with electron-accepting units, can form molecules with intense fluorescence and tunable emission colors. nih.gov The methyl groups can enhance solubility and influence the solid-state morphology, which are critical factors for device fabrication and performance.

Theoretical studies using Density Functional Theory (DFT) are often employed to predict the electronic and optical properties of new TPA derivatives before their synthesis. mdpi.com These computational investigations help to understand the relationship between molecular structure and properties such as HOMO/LUMO energy levels, absorption spectra, and charge transport characteristics, guiding the design of more efficient materials. mdpi.com

The table below summarizes key photophysical and electrochemical properties for illustrative TPA-based fluorophores, demonstrating the range of characteristics achievable through chemical modification.

| Compound/Dye | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Max. Absorption (nm) | Max. Emission (nm) | Quantum Yield (%) |

| TPCTh mdpi.com | -5.64 | -2.95 | 2.69 | 419.93 | - | - |

| TPCRh mdpi.com | -5.54 | -2.95 | 2.59 | 431.15 | - | - |

| TPA-TT-PhCN nih.gov | -5.33 | -2.69 | 2.64 | 443 | 557 | 69 (solid-state) |

| TPA-TT-PhF nih.gov | -5.34 | -2.63 | 2.71 | 435 | 525 | 45 (solid-state) |

| TPA-TT-PhOMe nih.gov | -5.24 | -2.59 | 2.65 | 437 | 521 | 37 (solid-state) |

Data sourced from theoretical calculations and experimental measurements on related triphenylamine derivatives as cited. mdpi.comnih.gov This data is illustrative of the properties of the broader class of TPA materials.

Structure

3D Structure

Properties

Molecular Formula |

C20H19N |

|---|---|

Molecular Weight |

273.4 g/mol |

IUPAC Name |

3-methyl-N-(4-methylphenyl)-N-phenylaniline |

InChI |

InChI=1S/C20H19N/c1-16-11-13-19(14-12-16)21(18-8-4-3-5-9-18)20-10-6-7-17(2)15-20/h3-15H,1-2H3 |

InChI Key |

XZEGQPSNQVPGPL-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC(=C3)C |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC(=C3)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Dimethyltriphenylamine Derivatives

Strategies for Monomer Synthesis Involving Dimethyltriphenylamine

The creation of monomers containing the dimethyltriphenylamine framework is a critical first step in the synthesis of functional polymers. These monomers are typically designed with reactive groups that allow for subsequent polymerization.

Amination Reactions for Triphenylamine-Containing Diamine and Dicarboxylic Acid Monomers

The synthesis of triphenylamine-based monomers often involves amination reactions to introduce amine or carboxylic acid functionalities. For instance, N,N'-Bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamine has been prepared through the condensation of N,N'-diphenyl-1,4-phenylenediamine with 4-fluoronitrobenzene, followed by a catalytic reduction. ntu.edu.tw This method provides a pathway to diamine monomers that can be used in polycondensation reactions.

Similarly, triphenylamine-containing dicarboxylic acids can be synthesized through multi-step processes. One approach involves a Buchwald-Hartwig coupling reaction, followed by further modifications. For example, polyalkoxylated triphenylamines with a hydroxyl group can be prepared via the coupling of 4-benzyloxyaniline and an appropriate aryl halide. nih.gov Subsequent reaction with a halo-ester and hydrolysis of the ester group yields the desired dicarboxylic acid monomer. nih.gov These synthetic routes are versatile and allow for the introduction of various substituents to tune the final properties of the polymers.

A variety of dicarboxylic acids are utilized in these syntheses. Common examples include isophthalic acid and terephthalic acid. nih.gov

Vilsmeier-Haack Reaction for Aldehyde Functionalization Using 4,4'-Dimethyltriphenylamine (B1293823)

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds, such as 4,4'-dimethyltriphenylamine. wikipedia.orgorganic-chemistry.orgchemistrysteps.com This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com The resulting electrophilic iminium salt reacts with the electron-rich arene to introduce a formyl (-CHO) group, which is subsequently formed upon hydrolysis. wikipedia.orgchemistrysteps.com This method is particularly effective for substrates that are more activated than benzene, such as anilines and phenols. wikipedia.org For example, the formylation of anthracene (B1667546) at the 9-position can be achieved using N-methylformanilide and phosphorus oxychloride. wikipedia.org

Oxidative Dimerization of 4,4'-Dimethyltriphenylamine

While the direct oxidative dimerization of 4,4'-dimethyltriphenylamine is not extensively detailed in the provided context, the concept of oxidative dimerization is a known phenomenon in related compounds. For instance, the reversible oxidative dimerization of 4-thiouridine (B1664626) has been observed, where a disulfide-linked dimer is formed spontaneously in the presence of ambient oxygen. nih.govnih.gov This suggests that under specific oxidative conditions, similar C-C or C-N bond formation could potentially occur with 4,4'-dimethyltriphenylamine, leading to larger, more complex structures. However, this remains an area for further investigation.

Polymerization Techniques for Dimethyltriphenylamine-Containing Polymers

Once the desired monomers are synthesized, various polymerization techniques can be employed to create high-performance polymers.

Direct Phosphorylation Polycondensation for Aromatic Polyamides

Direct phosphorylation polycondensation is a key method for synthesizing aromatic polyamides from diamine and dicarboxylic acid monomers. ntu.edu.twnih.gov This technique often utilizes triphenyl phosphite (B83602) and pyridine (B92270) in a solvent like N-methyl-2-pyrrolidone (NMP) containing salts such as calcium chloride. ntu.edu.tw The reaction proceeds by activating the carboxylic acid groups, allowing for the formation of amide bonds with the diamine monomers. This method has been successfully used to prepare a series of novel aromatic polyamides containing triphenylamine (B166846) units, resulting in polymers with high thermal stability and good solubility in organic solvents. ntu.edu.tw The inherent viscosities of the resulting polyamides are a key indicator of the molecular weight achieved.

Polycondensation Reactions with Aromatic Diamines and Dicarboxylic Acids

Polycondensation is a versatile method for producing a wide range of polymers, including aromatic polyamides and poly(amide-imide)s. ntu.edu.twmdpi.com This process involves the reaction of difunctional monomers, such as aromatic diamines and dicarboxylic acids (or their derivatives like diacid chlorides), to form the polymer chain with the elimination of a small molecule like water or HCl. ntu.edu.tw

For instance, aromatic polyamides with triphenylamine units have been synthesized by the low-temperature solution polycondensation of a diamine with various aromatic diacid chlorides in NMP, using propylene (B89431) oxide as an acid scavenger. ntu.edu.tw This method has yielded polymers with high inherent viscosities and desirable properties. ntu.edu.tw

In another example, electroactive aromatic poly(amide-imide)s were produced through a two-step polycondensation of newly synthesized triphenylamine-diamide monomers with commercially available tetracarboxylic dianhydrides. mdpi.com The initial step forms a poly(amide-amic acid), which is then converted to the final poly(amide-imide) through thermal or chemical cyclodehydration. mdpi.com

The properties of the resulting polymers, such as solubility, thermal stability, and electrochromic behavior, are highly dependent on the specific monomers used in the polycondensation reaction.

Oxidative Coupling Polymerization of Methyltriphenylamines

Oxidative coupling polymerization is a key method for synthesizing polymers from methyltriphenylamine monomers. For instance, 4-methyltriphenylamine (B1310691) can be effectively polymerized using ferric chloride (FeCl₃) as an oxidant. researchgate.net The reaction is typically conducted at a moderate temperature, such as 50°C, in solvents like chloroform (B151607) (CL) or propylene carbonate (PC). researchgate.net

Research indicates that the choice of solvent significantly impacts the polymerization process. The reaction proceeds more rapidly in chloroform, resulting in a polymer with a higher molecular weight compared to when propylene carbonate is used. researchgate.net This is attributed to the higher oxidation potential of the FeCl₃ solution in chloroform. researchgate.net The resulting poly(methyltriphenylamine) is characterized by a linear structure, which has been confirmed by ¹³C NMR spectroscopy. researchgate.net These polymers exhibit valuable properties, including high thermal stability and notable electrochemical activity, making them of interest for electronic applications. researchgate.net

The general applicability of oxidative coupling polymerization using FeCl₃ extends to other triphenylamine derivatives, allowing for the synthesis of a variety of conjugated polymers with tailored properties. ntu.edu.tw

Table 1: Reaction Conditions for Oxidative Coupling Polymerization of 4-Methyltriphenylamine

| Parameter | Condition | Source |

|---|---|---|

| Monomer | 4-Methyltriphenylamine | researchgate.net |

| Oxidant | Ferric Chloride (FeCl₃) | researchgate.net |

| Solvents | Chloroform (CL) or Propylene Carbonate (PC) | researchgate.net |

| Temperature | 50°C | researchgate.net |

| Observation | Faster polymerization and higher molecular weight polymer obtained in Chloroform. | researchgate.net |

Advanced Synthetic Protocols

To improve efficiency and yield, modern synthetic chemistry has embraced advanced techniques, with microwave-assisted synthesis standing out for its significant advantages over conventional heating methods.

Application of Microwave Radiation Heating for Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering dramatic reductions in reaction times, higher product yields, and increased purity. nih.govresearchgate.net This technology provides precise temperature and pressure control, and by eliminating the need for a solvent in some cases, the microwave energy is absorbed directly by the reactants, enhancing efficiency. nih.govmdpi.com

This advanced protocol has been successfully applied to the synthesis of dimethyltriphenylamine derivatives. In a patented method for producing 4,4'-dimethyltriphenylamine, microwave radiation is used to drive the reaction between 4,4'-dimethyldiphenylamine (B1294935) and bromobenzene. google.com The synthesis employs potassium tert-butoxide as an acid-tying agent and dimethyl sulfoxide (B87167) (DMSO) as the solvent. google.com The use of microwave heating in this process successfully replaces conventional heating methods, achieving a yield of up to 69.5%. google.com The reaction parameters, including microwave power and duration, can be fine-tuned to optimize the synthesis. google.com

Table 2: Microwave-Assisted Synthesis Parameters for 4,4'-Dimethyltriphenylamine

| Microwave Power (W) | Reaction Temperature (°C) | Reaction Time (min) | Source |

|---|---|---|---|

| 200 | 175 | 80 | google.com |

| 700 | 175 | 60 | google.com |

| 1000 | 190 | 50 | google.com |

| 1100 | 175 | 40 | google.com |

Advanced Spectroscopic and Structural Characterization Methodologies of Synthesized Compounds

The unambiguous identification and detailed structural analysis of newly synthesized compounds like 3,4'-Dimethyltriphenylamine and its derivatives are accomplished through a suite of advanced spectroscopic and crystallographic techniques.

A combination of methods is typically employed to provide a complete picture of the molecular structure and purity. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for elucidating the molecular framework. nih.govnih.gov For polymeric derivatives, ¹³C NMR is crucial for confirming the structure, such as verifying the linear nature of the polymer chain. researchgate.net

Mass Spectrometry (MS) : This technique is used to confirm the molecular weight of the synthesized compounds. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy helps in the identification of specific functional groups present in the molecule. nih.govnih.gov

Single-Crystal X-ray Diffraction : This is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides data on bond lengths, bond angles, and intermolecular interactions, offering a detailed view of the molecular geometry and crystal packing. nih.govbohrium.com

UV-Visible (UV-Vis) Spectroscopy : This method is used to study the electronic absorption properties of the compounds, which is particularly relevant for conjugated systems like poly(triphenylamine)s. ntu.edu.tw

Electrochemical Analysis : Techniques such as cyclic voltammetry are used to investigate the redox properties of these electroactive compounds and their corresponding polymers. ntu.edu.tw

The collective data from these methodologies provide irrefutable evidence for the structure and properties of the synthesized dimethyltriphenylamine compounds.

Table 3: Characterization Techniques and Their Applications

| Technique | Information Obtained | Source |

|---|---|---|

| ¹H and ¹³C NMR | Elucidation of molecular structure and connectivity. | nih.govnih.gov |

| Mass Spectrometry (MS) | Confirmation of molecular weight. | nih.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups. | nih.govnih.gov |

| Single-Crystal X-ray Diffraction | Definitive 3D molecular structure, bond lengths, and angles. | nih.govbohrium.com |

| UV-Visible (UV-Vis) Spectroscopy | Analysis of electronic absorption properties. | ntu.edu.tw |

| Electrochemical Analysis | Determination of redox potentials and electrochemical behavior. | ntu.edu.tw |

Electronic Structure and Advanced Theoretical Investigations of Dimethyltriphenylamine Based Systems

Density Functional Theory (DFT) Applications in Molecular Design

Density Functional Theory (DFT) has become a cornerstone in the computational design and analysis of novel organic materials, including those based on the 3,4'-Dimethyltriphenylamine framework. mdpi.comresearchgate.net By solving the Kohn-Sham equations, DFT provides a robust method for reconstructing the electronic structure of molecules, offering theoretical guidance for the optimization of material properties. mdpi.com This approach is particularly valuable in understanding the electronic driving forces behind molecular interactions and in predicting the reactive sites within a molecule. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. researchgate.netbhu.ac.inscispace.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov

In triphenylamine-based systems, the HOMO is typically distributed over the entire molecule, with a significant concentration on the electron-donating triphenylamine (B166846) group. scispace.com Conversely, the LUMO is often localized on the electron-acceptor portion of the molecule. scispace.com This spatial separation of the HOMO and LUMO facilitates intramolecular charge transfer upon photoexcitation, a crucial process in applications like dye-sensitized solar cells (DSSCs). scispace.com

The HOMO and LUMO energy levels can be effectively tuned by modifying the molecular structure, such as by introducing different donor or acceptor groups. scispace.com For instance, the introduction of electron-withdrawing groups can lower both the HOMO and LUMO energy levels, while the nature of the donor group primarily influences the HOMO energy. scispace.com Theoretical calculations have shown that the HOMO-LUMO energy gaps in triphenylamine derivatives can be tailored to absorb light in specific regions of the electromagnetic spectrum. researchgate.net

Table 1: Calculated HOMO, LUMO, and Energy Gap for Selected Triphenylamine Derivatives

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Dye7 | -5.44 | -2.31 | 3.13 |

| Dye7-2t | -5.39 | -2.42 | 2.97 |

| Dye7-3t | -5.31 | -2.48 | 2.83 |

The data in this table is based on theoretical calculations for representative triphenylamine-based dyes and serves as an illustrative example. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding, interactions between bonds, and charge transfer within a molecule. researchgate.net It provides a description of the Lewis-like molecular bonding pattern of electron pairs in a compact form. wisc.edu NBO analysis helps in understanding delocalization effects, which are departures from a single localized Lewis structure, by examining the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu The stabilization energy associated with these interactions can be estimated using second-order perturbation theory. nih.gov

Prediction of Electronic Band Structures and Gaps

Theoretical methods are employed to predict the electronic band structure and energy gap of materials, which are fundamental properties determining their electrical conductivity and optical characteristics. aps.orgaps.org For molecular solids, these calculations can provide insights into charge transport mechanisms. The band gap is the energy difference between the top of the valence band (analogous to the HOMO in a molecule) and the bottom of the conduction band (analogous to the LUMO). aps.orgnih.gov

In the context of materials based on dimethyltriphenylamine, DFT calculations can be used to predict the band gap. nih.govarxiv.org These predictions are crucial for designing materials with specific electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to theoretically predict the band gap allows for the screening of potential candidate molecules before their synthesis, saving time and resources. arxiv.org The calculated band gap values can be correlated with experimental measurements, such as those obtained from UV-Vis spectroscopy. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for investigating the properties of electronically excited states. rsc.orgrsc.orguci.eduresearchgate.net It is particularly effective for calculating absorption and emission spectra of molecules. rsc.orgresearchgate.net TD-DFT calculations can predict the transition energies and oscillator strengths of electronic excitations, which correspond to the peaks in a UV-Vis absorption spectrum. scirp.org

For dimethyltriphenylamine-based systems, TD-DFT is instrumental in understanding their photophysical properties. It allows for the characterization of the nature of electronic transitions, such as identifying them as HOMO→LUMO transitions or involving other molecular orbitals. scirp.org The calculations can also provide insights into the charge-transfer character of excited states, which is crucial for applications in solar cells and other optoelectronic devices. rsc.org By simulating the effects of different solvents, TD-DFT can also predict how the absorption and emission spectra might change in various environments. rsc.org

Quantum Chemical Calculations for Comprehensive Electronic Property Elucidation

Quantum chemical calculations, encompassing both DFT and TD-DFT, provide a comprehensive framework for elucidating the electronic properties of molecules. bhu.ac.inresearchgate.netmdpi.comnih.govutq.edu.iqresearchgate.net These methods can be used to calculate a wide range of properties, including ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index. irjweb.com These global reactivity descriptors provide valuable information about the chemical reactivity and stability of a molecule. irjweb.com

For dimethyltriphenylamine-based systems, these calculations have been used to understand their behavior as hole-transporting materials in OLEDs and as sensitizers in DSSCs. ijsr.net For example, the calculated ionization potential and electron affinity can be related to the energy levels required for efficient charge injection and transport. researchgate.net Molecular electrostatic potential (MEP) maps, another output of quantum chemical calculations, can visualize the charge distribution within a molecule and identify the regions most susceptible to electrophilic or nucleophilic attack. bhu.ac.in

Table 2: Calculated Electronic Properties of a Representative Triphenylamine Derivative

| Property | Value |

| Ionization Potential (IP) | 5.44 eV |

| Electron Affinity (EA) | 2.31 eV |

| Electronegativity (χ) | 3.88 eV |

| Chemical Hardness (η) | 1.57 eV |

| Electrophilicity Index (ω) | 4.79 eV |

This table presents illustrative data for a generic triphenylamine derivative to demonstrate the types of properties that can be calculated. researchgate.netirjweb.com

Computational Chemistry Approaches to Structure-Property Relationships

Computational chemistry provides a powerful platform for establishing quantitative structure-property relationships (QSPR) and structure-activity relationships (QSAR). nih.govresearchgate.netmdpi.comnih.gov These models aim to correlate the structural features of a molecule with its macroscopic properties or biological activity. nih.gov By identifying key molecular descriptors that influence a particular property, these models can be used to predict the behavior of new, unsynthesized molecules. mdpi.comnih.gov

In the context of dimethyltriphenylamine-based systems, computational approaches can be used to understand how modifications to the molecular structure affect properties such as photostability, charge mobility, and energy conversion efficiency. nih.govnih.govbohrium.com For example, by systematically varying the substituents on the phenyl rings, it is possible to build a QSPR model that predicts the HOMO-LUMO gap or the wavelength of maximum absorption. scispace.com This approach accelerates the discovery of new materials with optimized properties for specific applications. mdpi.com

Electrochemical Properties and Redox Behavior of Dimethyltriphenylamine Derivatives

Cyclic Voltammetry (CV) Studies

Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox behavior of chemical species. researchgate.net It provides valuable insights into the oxidation and reduction processes, the stability of the generated species, and the kinetics of electron transfer reactions. researchgate.netchemrxiv.org

Characterization of Redox Potentials and Reversibility

Cyclic voltammetry studies on dimethyltriphenylamine derivatives reveal their characteristic redox potentials and the reversibility of their electrochemical processes. For instance, p-amino-triphenylamine exhibits two reversible redox couples at half-wave potentials (E₁/₂) of 0.59 V and 1.09 V in dichloromethane (B109758) (CH₂Cl₂). ntu.edu.twresearchgate.net These two processes correspond to the formation of a stable cation radical and a less stable dication, respectively. ntu.edu.tw The presence of electron-donating groups, such as methyl or methoxy (B1213986), at the para-positions of the triphenylamine (B166846) (TPA) structure can stabilize the cation radical. ntu.edu.tw

The reversibility of these redox processes is a key indicator of the stability of the oxidized species. researchgate.net Many amino-substituted TPA derivatives exhibit excellent stability during electrochemical redox cycling. researchgate.net The solvent used for the cyclic voltammetry measurements can significantly influence the oxidation potentials and the stability of the oxidized products. ntu.edu.twresearchgate.net For example, some diamino-triphenylamine derivatives are more stable in acetonitrile (B52724) (CH₃CN) than in CH₂Cl₂ during cyclic scans at oxidation potentials. ntu.edu.twresearchgate.net

The electrochemical data for various triphenylamine derivatives, including 3,4'-Dimethyltriphenylamine, are often compiled to compare their redox properties. The table below presents a summary of the half-wave potentials for different substituted triphenylamine derivatives.

Table 1: Half-wave Potentials of Substituted Triphenylamine Derivatives

| Compound | First Half-wave Potential (E₁/₂) (V) | Second Half-wave Potential (E₁/₂) (V) | Solvent |

|---|---|---|---|

| p-Amino-triphenylamine | 0.59 | 1.09 | CH₂Cl₂ |

This table is generated based on available data for representative triphenylamine derivatives and may not include this compound specifically due to the limited direct search results for this exact compound.

Investigation of Oxidation Characteristics and Stability

The oxidation of triphenylamine and its derivatives proceeds through the formation of cation radicals. ntu.edu.tw The stability of these cation radicals is highly dependent on the nature and position of the substituents on the phenyl rings. ntu.edu.tw Electron-donating groups generally enhance the stability of the cation radical, while electron-withdrawing groups can deactivate it. ntu.edu.tw

The oxidation of TPA can lead to the formation of a dimer, tetraphenylbenzidine (TPB), through the coupling of two TPA cation radicals. ntu.edu.tw The stability of the oxidized species can be monitored using spectroelectrochemistry, which combines electrochemical and spectroscopic techniques. ntu.edu.tw For many amino-substituted triphenylamines, the cation radicals are stable and can be generated electrochemically. ntu.edu.twresearchgate.net However, the dication species are often less stable, especially after prolonged electrolysis at higher potentials. ntu.edu.twresearchgate.net The electrochemical stability of these materials is a critical factor for their use in devices that require long-term operational performance. ntu.edu.tw

Electrochromic Characteristics and Performance Evaluation

Electrochromism is the phenomenon where a material undergoes a reversible change in its optical properties, such as color, when subjected to an electrical potential. ntu.edu.tw Dimethyltriphenylamine derivatives are promising materials for electrochromic devices due to their ability to exhibit distinct color changes upon electrochemical oxidation and reduction. ntu.edu.twrsc.org

Spectroelectrochemical Analysis of Color Changes

Spectroelectrochemistry is a powerful technique for studying the relationship between the electrochemical state of a molecule and its absorption spectrum. ntu.edu.tw When dimethyltriphenylamine derivatives are electrochemically oxidized, they typically exhibit strong absorption bands in the visible and near-infrared (NIR) regions, leading to a noticeable color change. ntu.edu.tw

For example, the electrochemical oxidation of p-amino-triphenylamine to its cation radical results in the appearance of new absorption bands at 374 nm and 660 nm. ntu.edu.tw Further oxidation to the dication leads to the disappearance of these bands and the emergence of new bands at 266 nm, 466 nm, and 890 nm. ntu.edu.tw These spectral changes are responsible for the electrochromic behavior of the material. The color of the material can be switched by modulating the applied potential, making it suitable for applications such as smart windows and displays. rsc.org

The table below illustrates the color changes observed for a representative electrochromic polymer based on a triphenylamine derivative upon electrochemical switching.

Table 2: Color and Absorption Maxima of an Electrochromic Triphenylamine-Based Polymer Film at Different Potentials

| Applied Potential (V) | Color | Absorption Maxima (λₘₐₓ) (nm) |

|---|---|---|

| 0 | Neutral (Yellow) | ~350 |

This table is based on data for a polyimide containing triphenylamine units and serves as an example of the electrochromic behavior of such materials. nih.gov

Quantification of Coloration Efficiency

Coloration efficiency (CE) is a key performance metric for electrochromic materials, quantifying the change in optical density (ΔOD) per unit of charge injected or ejected per unit area (Q). ntu.edu.twresearchgate.net It is a measure of how efficiently a material can change its color. A high coloration efficiency is desirable as it means that a significant color change can be achieved with a small amount of charge, leading to lower power consumption in electrochromic devices. preprints.org

The coloration efficiency can be calculated from the slope of a plot of the change in optical density versus the injected/ejected charge density. ntu.edu.tw For example, electrochromic polymers based on 4-(dimethylamino)triphenylamine have been reported to exhibit high coloration efficiencies, with values as high as approximately 261 cm²/C. ntu.edu.tw

The table below provides a comparison of the coloration efficiencies for different electrochromic polymers.

Table 3: Coloration Efficiency of Various Electrochromic Polymers

| Polymer | Coloration Efficiency (CE) (cm²/C) | Wavelength (nm) |

|---|---|---|

| Polyamide with (NMe₂)TPA units | ~261 | 640 |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | 183 | λₘₐₓ |

| Poly(3,4-propylenedioxythiophene) (PProDOT) | 285 | λₘₐₓ |

This table compiles data from various sources to illustrate the range of coloration efficiencies observed in different electrochromic polymers. ntu.edu.twresearchgate.netpreprints.org

Assessment of Optical Transmittance Modulation (ΔT)

The optical transmittance modulation, or contrast (ΔT), is the difference in the percentage of light that passes through an electrochromic material in its bleached (neutral) and colored (oxidized or reduced) states. nih.gov A large transmittance modulation is essential for applications such as smart windows, where a significant change in the amount of transmitted light is required. nih.govresearchgate.net

Electrochromic films based on dimethyltriphenylamine derivatives can exhibit high contrast ratios. For instance, polyamides containing 4-(dimethylamino)triphenylamine units have shown an optical transmittance change of up to 88% at 640 nm between their neutral and fully oxidized states. ntu.edu.tw The switching speed between these states is also a critical parameter, with faster switching times being desirable for many applications. nih.govresearchgate.net

The table below summarizes the optical transmittance modulation and switching times for a representative electrochromic device based on a triphenylamine-containing polymer.

Table 4: Electrochromic Switching Characteristics of a Triphenylamine-Based Polyamide Film

| Property | Value | Wavelength (nm) |

|---|---|---|

| Optical Transmittance Change (Δ%T) | up to 88% | 640 |

| Coloring Time (90% change) | 2.9 s | - |

This table is based on data for a specific polyamide containing 4-(dimethylamino)triphenylamine and a poly(amide-imide) to provide an example of the performance of such materials. ntu.edu.twpreprints.org

Influence of Molecular Architecture and Substituents on Electroactivity

The electrochemical behavior of triphenylamine (TPA) derivatives is profoundly influenced by their molecular structure and the nature of the substituent groups attached to the phenyl rings. researchgate.net The TPA unit itself contains a nitrogen atom linked to three phenyl groups in a propeller-like geometry, which facilitates the easy oxidation of the nitrogen center and efficient transport of positive charges (holes). researchgate.net Theoretical studies indicate that the electron density on this central nitrogen atom is crucial in determining the Highest Occupied Molecular Orbital (HOMO) energy level, while the phenyl substituents primarily influence the Lowest Unoccupied Molecular Orbital (LUMO) level. researchgate.net

The introduction of different functional groups, or substituents, can strategically modify the redox potentials and stability of the resulting materials.

Effect of Electron-Donating and Electron-Withdrawing Groups:

Electron-Donating Groups (EDGs): Attaching electron-donating groups (e.g., methoxy (-OCH₃), methyl (-CH₃), tert-butyl) to the TPA core generally lowers the oxidation potential. mdpi.comrsc.org This makes the molecule easier to oxidize. mdpi.com For instance, research on poly(amide-imide)s showed that methoxy or tert-butyl substituted TPAs had lowered oxidation potentials and enhanced redox stability compared to their unsubstituted analogs. mdpi.comnih.gov The presence of EDGs, especially at the para-position of the TPA's phenyl rings, can improve electrochemical stability. nih.gov This enhanced stability is partly due to the resonance effect between different redox states, which helps to stabilize the cation radicals formed during oxidation. acs.org The electron-donating ability correlates with improved stability and redox reversibility. rsc.org

Electron-Withdrawing Groups (EWGs): Conversely, introducing electron-withdrawing groups (e.g., cyano, trifluoromethyl, imide groups) increases the oxidation potential of the TPA unit. nih.govresearchgate.net This makes the molecule harder to oxidize and can destabilize the resulting radical cation, which may negatively impact the cycling stability of the electrochromic material. nih.govresearchgate.net For example, TPA-based polyimides often show poorer electrochemical stability than polyamide versions because the strongly electron-withdrawing imide group raises the TPA's oxidation potential. mdpi.comnih.gov

The table below summarizes the general effects of substituent electronic properties on the electroactivity of triphenylamine derivatives.

| Substituent Type | Effect on Oxidation Potential | Effect on Cation Radical Stability |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Decreases (easier to oxidize) | Increases |

| Electron-Withdrawing (e.g., -CN, -CF₃) | Increases (harder to oxidize) | Decreases |

Influence of Molecular Architecture and Steric Hindrance:

Steric Hindrance: The physical positioning of substituents can introduce steric hindrance. For example, placing bulky groups like tert-butyl or methoxy groups at specific positions can hinder unwanted side reactions, such as the dimerization of TPA radical cations, which can otherwise occur if the para-positions are unprotected. mdpi.comnih.gov However, steric hindrance can also have complex effects; ortho-methoxy groups at the electroactive nitrogen centers were found to hinder the resonance effect that stabilizes the oxidized state in one isomeric structure. acs.org

Conjugation and Spacers: The extent of the conjugated system influences the material's properties. researchgate.net Introducing spacers, such as an amide group, between the TPA core and a strongly electron-withdrawing group like an imide can improve the electrochemical and electrochromic stability. mdpi.comnih.gov This architectural modification helps to electronically insulate the electroactive TPA unit from the destabilizing influence of the withdrawing group. nih.gov

Heterocyclic Groups: Incorporating heterocyclic side rings into the structure can also lower the oxidation potential compared to the parent phenylamine units. researchgate.net

Optical Properties and Luminescence Phenomena in Dimethyltriphenylamine Containing Materials

Linear Optical Absorption and Emission Spectroscopy

Linear optical spectroscopy provides fundamental insights into the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Absorption Analysis

The interaction of 3,4'-Dimethyltriphenylamine with ultraviolet and visible light reveals key information about its electronic structure. The UV-Vis absorption spectrum is characterized by distinct bands corresponding to electronic transitions between different energy levels. For instance, in a solution of dimethylformamide (DMF), related phthalocyanine (B1677752) compounds exhibit a Soret band and a Q-band. researchgate.net The introduction of different moieties can lead to shifts in these absorption bands. researchgate.net

The absorption properties are influenced by the solvent environment, a phenomenon known as solvatochromism. In some dye systems, increasing the polarity of the solvent can cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. researchgate.net This is often attributed to dipole-dipole interactions between the solute and solvent molecules. researchgate.net

Table 1: UV-Vis Absorption Data for Related Compounds This table is interactive. Click on the headers to sort the data.

| Compound System | Solvent | Absorption Maxima (λ_max) | Reference |

|---|---|---|---|

| Phthalocyanine Derivative 3 | DMF | 371 nm, 698 nm | researchgate.net |

| Phthalocyanine Derivative 4 | DMF | 372 nm, 704 nm | researchgate.net |

| DMPM4NBCHM | DMF | 331 nm, 434 nm | researchgate.net |

| Pyrazoline Derivative 3 | Various | Solvent-dependent shifts | researchgate.net |

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This includes two main processes: fluorescence (emission from a singlet excited state) and phosphorescence (emission from a triplet excited state). libretexts.orglibretexts.org An emission spectrum is obtained by exciting the sample at a fixed wavelength and measuring the intensity of the emitted light as a function of wavelength. libretexts.org

For materials containing triphenylamine (B166846) derivatives, the emission properties are of significant interest. The emission can be influenced by the molecular structure and the surrounding environment. For example, in some pyrazoline derivatives, a bathochromic shift is observed in the photoluminescence emission spectra with increasing solvent polarity, indicating a more polar excited state. researchgate.net

The efficiency of luminescence is a key parameter. In many organic molecules, especially those with n → π* transitions, phosphorescence becomes more favorable. libretexts.orglibretexts.org

Luminescence Mechanisms and Time Constants of Radiative/Non-radiative Processes

Radiative Processes: Involve the emission of a photon. Fluorescence is a rapid process, while phosphorescence has a much longer lifetime, ranging from 10⁻⁴ to 10⁴ seconds. libretexts.orglibretexts.org

Non-radiative Processes: Energy is dissipated as heat through vibrational relaxation or transferred between electronic states of the same multiplicity (internal conversion) or different multiplicities (intersystem crossing). libretexts.orgresearchgate.net

The rates of these processes are crucial. For materials used in applications like organic light-emitting diodes (OLEDs), minimizing non-radiative decay is essential to achieve high efficiency. rsc.org The temperature dependence of non-radiative rates can significantly impact the photophysical parameters of a material. nih.gov Understanding these decay channels is critical for designing efficient luminescent materials. chemrxiv.org

Nonlinear Optical (NLO) Properties Investigations

Nonlinear optics describes the behavior of light in materials where the polarization density responds nonlinearly to the electric field of the light. This field has significant potential for applications in photonics, including optical switching and data processing. nih.govsemanticscholar.org

Determination of First Hyperpolarizability (β) through Experimental and Computational Methods

The first hyperpolarizability (β) is a measure of a molecule's second-order nonlinear optical response. It can be determined experimentally using techniques like the Kurtz-Perry powder method or calculated using quantum mechanical computations, often employing Density Functional Theory (DFT). nih.govosti.gov

Computational methods allow for the theoretical prediction of NLO properties. For instance, the B3LYP/6-311G** level of theory can be used to calculate the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). nih.gov These calculated values are often compared to a reference material like urea. nih.gov Studies have shown that the crystalline environment can significantly enhance NLO properties compared to isolated molecules. nih.gov

Table 2: Calculated NLO Properties of Fused-Triazine Derivatives This table is interactive. Click on the headers to sort the data.

| Property | Urea (Reference) | Compound 3 | Compound 5 |

|---|---|---|---|

| Dipole Moment (μ) in Debye | 1.3197 | 2.7574 | 6.9628 |

| First Hyperpolarizability (β) | 1x | 15x | 24x |

Data sourced from a study on fused-triazine derivatives, highlighting the potential for significant NLO responses in related structures. nih.gov

Exploration of Structure-NLO Property Relationships

The relationship between a molecule's structure and its NLO properties is a key area of research. The delocalization of π-electrons within a molecule is a crucial factor influencing its polarization and, consequently, its NLO response. nih.gov

Key structural features that enhance NLO properties include:

Donor-π-Acceptor (D-π-A) systems: The presence of electron-donating and electron-accepting groups connected by a π-conjugated bridge facilitates intramolecular charge transfer (ICT), which is fundamental to a large NLO response. nih.gov

Conjugation Length: Increasing the length of the conjugated system generally leads to enhanced NLO properties. semanticscholar.org

By systematically modifying the molecular structure, for example, by changing donor or acceptor groups, it is possible to tune the NLO properties of a material. nih.gov The corner-sharing network of tetrahedra in some inorganic crystals can also give rise to noncentrosymmetric structures, a prerequisite for second-order NLO effects. osti.gov

Stimuli-Responsive Optical Phenomena

Materials based on the triphenylamine structure can exhibit dynamic changes in their optical properties in response to external environmental factors. These phenomena, known as chromism, are of significant interest for applications in sensing, data storage, and security materials. The following sections detail the response of TPA-based compounds to solvent polarity and mechanical stress.

Solvatofluorochromism is a phenomenon where the fluorescence emission wavelength of a compound changes with the polarity of the solvent it is dissolved in. This effect is particularly prominent in molecules with a donor-π-acceptor (D-π-A) architecture, where an intramolecular charge transfer (ICT) occurs upon photoexcitation. nih.gov In these systems, the triphenylamine group often serves as the electron donor. The excited state of such molecules is typically more polar than the ground state. Consequently, in polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a lower energy gap and a red-shift (a shift to a longer wavelength) in the fluorescence emission. rsc.org

The extent of this spectral shift can be significant. For instance, certain D-π-A fluorophores based on a triphenylamine donor exhibit pronounced solvatochromic shifts. The difference in emission wavelength (λfl) between a nonpolar solvent like n-hexane and a polar solvent like tetrahydrofuran (B95107) (THF) can be dramatic, with reported shifts exceeding 200 nm for some derivatives. acs.org In one study of a D-π-A fluorescent dye named TPA-CBH, which incorporates a triphenylamine donor, a clear positive solvatochromism was observed. nih.gov The emission maximum shifted to longer wavelengths as the solvent polarity increased, a characteristic sign of an ICT process. nih.gov

The table below illustrates the solvatochromic effect on the fluorescence emission of a representative triphenylamine derivative, (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile, demonstrating the shift in the maximum emission wavelength (λem) in solvents of varying polarity. nih.gov

| Solvent | Fluorescence Emission Maximum (λem) |

|---|---|

| Toluene | 512 nm |

| Tetrahydrofuran (THF) | 525 nm |

| Dichloromethane (B109758) (DCM) | 535 nm |

| Acetonitrile (B52724) | 555 nm |

Data sourced from a study on a triphenylimidazole-phenylacrylonitrile derivative featuring a donor-π-acceptor structure. nih.gov

Mechanofluorochromism is a form of chromism where a material changes its fluorescence color upon the application of a mechanical force, such as grinding, shearing, or pressure. Triphenylamine and its derivatives are prominent building blocks for creating such materials. rsc.org The inherently twisted, propeller-like three-dimensional structure of the TPA core is crucial for this phenomenon. rsc.orgnih.gov This twisted conformation prevents strong intermolecular π–π stacking in the crystalline state, allowing for high solid-state fluorescence efficiency. rsc.org

The underlying mechanism for mechanofluorochromism in TPA-based luminogens typically involves a force-induced phase transition. acs.org When mechanical force is applied to the crystalline powder, the ordered molecular packing is disrupted, leading to a transition to a disordered or amorphous state. This change in the solid-state morphology alters the intermolecular interactions and can lead to a more planar molecular conformation in the amorphous phase. acs.org This planarization extends the π-conjugation, which lowers the energy of the excited state and results in a bathochromic (red) shift in the fluorescence emission.

For example, a TPA derivative, 4-((4-methoxyphenyl)(phenyl)amino)benzaldehyde, exhibits a reversible fluorescence change from blue (λmax = 457 nm) in its crystalline form to green (λmax = 502 nm) after grinding. acs.org This change is attributed to the conversion from a highly twisted conformation in the crystal to a more planar conformation in the amorphous state. acs.org Remarkably, this particular compound shows self-reversibility, with the green fluorescence reverting to blue within minutes of the force being removed. acs.org More complex systems, such as bis(triphenylamine)-modified fluorene (B118485) luminophores, can exhibit multi-color fluorescence switching (e.g., yellow-green to green to red) under anisotropic force, where different levels of force induce distinct fluorescent states. rsc.org

The table below summarizes the mechanofluorochromic properties of a representative triphenylamine-based molecule.

| State | Fluorescence Emission Maximum (λmax) | Observed Color |

|---|---|---|

| Initial Crystalline Powder | 457 nm | Blue |

| After Grinding (Amorphous) | 502 nm | Green |

Data for 4-((4-methoxyphenyl)(phenyl)amino)benzaldehyde. acs.org

Theoretical Prediction of Optoelectronic Properties

Computational chemistry provides powerful tools for predicting the optoelectronic properties of molecules before their synthesis, guiding the rational design of new materials. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are standard methods used to study TPA-based compounds. scielo.brku.ac.kenih.gov These calculations can accurately predict molecular geometries, electronic structures, and absorption spectra. scielo.brresearchgate.net

Key parameters derived from these theoretical studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO level is related to the electron-donating ability of the molecule, while the LUMO level relates to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's optical and electronic properties, including its absorption wavelength (λmax). scielo.br

For TPA-based D-π-A dyes intended for applications like dye-sensitized solar cells (DSSCs), theoretical calculations are invaluable. By systematically modifying the structure—for instance, by adding different electron-donating or electron-withdrawing groups—researchers can tune the HOMO and LUMO energy levels. scielo.brku.ac.ke Theoretical studies have shown that adding auxiliary donor or withdrawing groups to the π-bridge in a D-π-A arrangement can modify the LUMO energy while having a smaller effect on the HOMO, which is primarily localized on the TPA donor. scielo.brresearchgate.net This allows for fine-tuning of the absorption spectrum to better match the solar spectrum. scielo.br TD-DFT calculations can simulate the electronic absorption spectra, predicting the maximum absorption wavelengths (λmax) with good accuracy compared to experimental results. ku.ac.ke

The following table presents theoretically calculated electronic properties for a series of designed D-π-A dyes based on a triphenylamine donor, illustrating how modifying a π-bridge can tune the optoelectronic characteristics.

| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| D1 | -5.18 | -2.61 | 2.57 |

| D2 | -5.26 | -2.91 | 2.35 |

| D3 | -5.22 | -2.90 | 2.32 |

| D4 | -5.38 | -3.37 | 2.01 |

| D5 | -5.11 | -2.48 | 2.63 |

Theoretical data for TPA-bithiophene dyes with different bridge modifications (D1-D5), calculated at the B3LYP/6-311G(d,p) level of theory. scielo.brresearchgate.net

Charge Transport Characteristics of Dimethyltriphenylamine Based Systems

Hole Transport Mechanisms and Mobilities

The primary mechanism for charge transport in amorphous organic semiconductors like 3,4'-Dimethyltriphenylamine is hopping, where charge carriers (in this case, holes) move between localized states on adjacent molecules. The efficiency of this process is quantified by the hole mobility (μ), a measure of how quickly a hole can move through the material under the influence of an electric field.

Electronic Energy Levels and Their Role in Charge Injection and Transport

The efficiency of charge injection from an electrode into the organic material and the subsequent transport through it are critically dependent on the electronic energy levels of the molecule. Specifically, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters.

Ionization Potentials (IP) and Electron Affinities (EA) as Transport Indicators

The ionization potential (IP) represents the energy required to remove an electron from the HOMO level of a molecule, and it is a crucial indicator of the material's ability to be oxidized (i.e., to accept a hole). A lower IP facilitates hole injection from the anode. Conversely, the electron affinity (EA) is the energy released when an electron is added to the LUMO level, indicating the material's propensity to be reduced.

For triphenylamine-based materials, the introduction of electron-donating groups like methyl groups generally leads to a decrease in the ionization potential, which can improve hole injection. mdpi.com While specific experimental IP and EA values for this compound are not reported in the available literature, DFT calculations on similar triphenylamine (B166846) derivatives can provide estimations. For example, DFT studies on various triphenylamine-based dyes have been used to predict their molecular orbital energies and assess their suitability for photovoltaic applications. mdpi.com

Table 1: Representative Theoretical Data for Related Triphenylamine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Triphenylamine (TPA) | -5.1 | -2.0 | 3.1 | mdpi.com |

| TPA Derivative 1 | -5.2 | -2.1 | 3.1 | mdpi.com |

| TPA Derivative 2 | -5.3 | -2.2 | 3.1 | mdpi.com |

Note: The data in this table is for illustrative purposes and represents values for different triphenylamine derivatives as specific data for this compound was not available in the searched literature.

Reorganization Energies (λ) for Hole and Electron Transport

The reorganization energy (λ) is a critical parameter in Marcus theory of electron transfer and represents the energy required for the geometric relaxation of a molecule and its surrounding medium upon a change in its charge state. A smaller reorganization energy generally leads to a higher charge transfer rate and, consequently, higher mobility. The reorganization energy has two components: an inner-sphere contribution (λi) arising from changes in the molecular geometry and an outer-sphere contribution (λo) from the relaxation of the surrounding medium.

For charge transport in organic solids, the internal reorganization energy is often the dominant factor. unesp.br Theoretical studies on triphenylamine and its derivatives have shown that the hole reorganization energy (λh) is typically smaller than the electron reorganization energy (λe), indicating that these materials are generally better hole transporters. rsc.org The substitution pattern on the phenyl rings can significantly influence the reorganization energy. For instance, a study on triphenylamine derivatives showed that hole reorganization energies can be around 0.1 eV. rsc.org

Table 2: Calculated Reorganization Energies for Related Amine Compounds

| Compound | Hole Reorganization Energy (λh) (eV) | Electron Reorganization Energy (λe) (eV) |

| Triphenylamine (TPA) | 0.297 | 0.276 |

| N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine (TPD) | 0.290 | 0.287 |

Source: Adapted from a computational study on organic amines. These values are for related compounds and serve as a reference in the absence of specific data for this compound.

Theoretical Models and Simulations of Charge Transport

To gain a deeper understanding of the charge transport dynamics in materials like this compound, theoretical models and computational simulations are employed.

Application of the Variable Range Hopping (VRH) Model

In disordered organic semiconductors, the charge transport is often described by the Variable Range Hopping (VRH) model. This model posits that at low temperatures, charge carriers will hop to sites that are not necessarily the nearest neighbors but are energetically more favorable, leading to a temperature-dependent conductivity. The conductivity (σ) in the VRH model is typically expressed as:

σ = σ₀ exp[-(T₀/T)¹ᐟ⁽ᵈ⁺¹⁾]

where σ₀ is a pre-exponential factor, T₀ is the characteristic temperature related to the density of localized states at the Fermi level and the localization length of the charge carriers, T is the temperature, and d is the dimensionality of the system. wikipedia.orgdtic.mil

While specific parameters for the VRH model for this compound are not available, this model provides a fundamental framework for understanding the temperature dependence of charge transport in this and similar amorphous organic materials. dtic.milresearchgate.net

Analysis of Density of States (DOS) in Transport Mechanisms

The distribution of the energies of the localized states, known as the Density of States (DOS), plays a crucial role in determining the charge transport properties. In amorphous materials, the DOS is often modeled as a Gaussian or exponential distribution. The shape and width of the DOS distribution are influenced by structural disorder and impurities. A broader DOS distribution generally leads to lower charge carrier mobility as it creates more deep traps that can immobilize the charge carriers.

Theoretical studies often employ techniques like Density Functional Theory (DFT) to calculate the electronic structure and DOS of organic molecules. mdpi.com The analysis of the DOS provides insights into the energy landscape that the charge carriers navigate and is essential for simulating charge transport using models like the VRH model. dtic.mil

Impact of Molecular and Supramolecular Architecture on Charge Transport Efficiency

The efficiency of charge transport in organic semiconducting materials, such as those based on the this compound framework, is intrinsically linked to both the molecular structure of the individual molecules and their collective arrangement in the solid state, known as the supramolecular architecture. These factors dictate the degree of electronic coupling between adjacent molecules, which is a critical determinant of charge carrier mobility.

At the molecular level, the inherent properties of the this compound unit play a foundational role. The triphenylamine core is an electron-rich, hole-transporting moiety. The specific placement of the methyl groups, as in the 3,4'-dimethyl configuration, can subtly influence the molecule's electronic properties and its ability to pack effectively. However, significant enhancements in charge transport are often achieved through more substantial modifications to the molecular architecture. Research on related triarylamine copolymers has demonstrated that the incorporation of bridged phenyl units, such as fluorene (B118485) and indenofluorene, can substantially improve charge carrier mobility by almost an order of magnitude while maintaining excellent stability. acs.org

The supramolecular architecture, or the long-range ordering of molecules, is paramount for efficient charge transport. rsc.org For charge to move efficiently through the material, a pathway of electronically coupled molecules is required. In many triarylamine-based systems, this is achieved through π-π stacking, where the aromatic rings of adjacent molecules overlap. nih.govacs.org This overlap facilitates the "hopping" of charge carriers from one molecule to the next. The formation of well-ordered columnar structures, where molecules are tightly packed, enhances this through-space delocalization of charge carriers. nih.govacs.orgnih.gov

To promote such ordered assemblies, specific functional groups can be incorporated into the molecular structure. For instance, adding hydrogen-bonding moieties like amide functions to the periphery of triarylamine molecules can encourage them to self-assemble into highly organized columnar stacks. nih.govacs.org This directed self-assembly can lead to the formation of various hierarchical structures, such as helical fibers, nanorods, and nanoribbons, which can exhibit exceptional charge transport properties. nih.govacs.org The mechanism of this supramolecular polymerization can be complex, sometimes requiring the flattening of the triarylamine core, and can be triggered by external stimuli like light or electrochemistry. nih.govacs.org

The nature of solubilizing groups, such as alkyl chains, also has a profound effect on the solid-state packing and, consequently, the hole mobility. nih.gov The length and branching of these chains can influence the degree of intermolecular π-π interactions and crystallinity. nih.gov For instance, linear side chains might favor better intermolecular stacking and crystallinity compared to branched chains, providing a more efficient pathway for charge transport. nih.gov

The impact of molecular architecture on hole mobility is evident in studies of various triarylamine copolymers. The introduction of different structural units can lead to significant changes in charge transport efficiency.

Interactive Data Table: Hole Mobilities of Triarylamine-Based Polymers

| Polymer | Hole Mobility (cm²/(V·s)) | Architectural Feature |

| Poly(triarylamine) (PTAA) | ~4 x 10⁻³ | Basic triarylamine repeat unit |

| PTAA with Fluorene Unit | 0.02 | Introduction of a fluorene unit |

| PTAA with Indenofluorene Unit | 0.04 | Introduction of an indenofluorene unit |

This data is based on findings from related triarylamine polymer systems to illustrate the impact of molecular architecture. acs.org

Advanced Material Applications of Dimethyltriphenylamine Derivatives

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

Derivatives of triphenylamine (B166846) are foundational materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs) and other electroluminescent devices. Their excellent hole-transporting capabilities and high fluorescence efficiency make them ideal candidates for use as emitters and transport layer materials. cityu.edu.hkresearchgate.net The propeller-like, non-planar structure of the TPA core provides good thermal and morphological stability, which is crucial for the longevity and performance of electronic devices. rsc.org

Researchers have successfully synthesized various TPA derivatives that serve as hole-transporting emitters. rsc.org For instance, by capping a TPA core with pyrene (B120774) arms, scientists have created molecules with distinct electroluminescent properties. A TPA derivative with a single pyrene arm, N,N-diphenyl-4-(pyren-1-yl)aniline (PyTPA), produces an intense deep-blue emission. rsc.orgrsc.org In contrast, a derivative with three pyrene arms, 4,4′,4′′-trispyrenylphenylamine (TPyPA), emits white light. This shift is attributed to the increased electron-donating ability of the three pyrene arms, which facilitates the formation of an "exciplex" (an excited-state complex) with the electron-transporting material, leading to a broad yellow emission that combines with the blue emission to create white light. rsc.orgrsc.org

Significantly, devices incorporating these TPA-based emitters operate at very low driving voltages, demonstrating that these materials not only offer high luminance but also possess excellent hole-injection and transport features. rsc.orgrsc.org Another example is a molecule labeled TAZ-TPA, which combines a hole-transporting triphenylamine moiety with an electron-transporting triazole moiety. Devices using TAZ-TPA as the electroluminescent layer exhibit strong blue-green light, a low turn-on voltage, high maximum luminance, and good photometric efficiency.

Development as Hole-Transport Layers (HTLs)

The primary role of triphenylamine derivatives in OLEDs is often as the Hole-Transport Layer (HTL). The HTL is a critical component situated between the anode and the emissive layer, responsible for efficiently injecting "holes" (positive charge carriers) from the anode and transporting them to the emissive layer to recombine with electrons, thereby generating light. The unique electronic structure of TPA allows it to be easily oxidized to form stable radical cations, a key characteristic for effective hole transport. mdpi.com

TPA-based materials are advantageous due to their high hole mobility and appropriate energy levels that align well with other materials in the OLED stack, reducing the energy barrier for charge injection and transport. rsc.org In many device architectures, TPA derivatives can function as both the HTL and the emitter simultaneously. rsc.org This dual functionality simplifies device fabrication and improves performance. For example, in two-layer OLEDs, a TPA derivative layer can be deposited directly onto the electron-transporting layer, where it performs both hole transport and light emission. rsc.org The development of TPA-based polymers and small molecules continues to be a major focus in optimizing the efficiency, brightness, and operational stability of OLEDs for displays and solid-state lighting. researchgate.net

Electrochromic Devices and Displays

Triphenylamine-based materials are at the forefront of electrochromic technology, which involves materials that change color in response to an applied voltage. rsc.org This property is harnessed in applications like smart windows, anti-glare mirrors, and low-power displays. rsc.orgrsc.org The electrochromic effect in TPA derivatives stems from their ability to undergo reversible electrochemical oxidation. mdpi.com When oxidized, they form stable radical cations, a process accompanied by a distinct and noticeable color change. mdpi.com

Scientists have synthesized a wide range of TPA-containing polymers, such as aromatic polyamides and polyimides, that exhibit robust electrochromic behavior. rsc.orgmdpi.com These polymers can be designed to switch between a colorless or pale-colored neutral state and a vibrantly colored oxidized state. For instance, a series of copolymers made from TPA and fluorene (B118485) demonstrated a remarkable pale blue-to-reddish brown switching behavior. acs.org By optimizing the ratio of the monomers, researchers created an electrochromic device with a high contrast of 58.7%, a coloration efficiency of 619 cm² C⁻¹, and rapid switching times of 2.5 seconds for coloring and 1.3 seconds for bleaching. acs.org

The stability of these materials is crucial for practical applications. Introducing bulky or electron-donating groups (like methoxy (B1213986) or tert-butyl) onto the TPA structure can lower the oxidation potential and create more stable radical cations, which prevents degradation and enhances the material's long-term cycling stability. mdpi.comresearchgate.netnih.gov Research has also shown that the rigidity of the polymer backbone influences performance; polymers with more rigid structures can exhibit longer memory time (the ability to retain their color after the voltage is removed) and better durability. acs.org

| Material | Color Change | Response Time (Coloring) | Response Time (Bleaching) | Optical Contrast (%) | Coloration Efficiency (cm²/C) |

|---|---|---|---|---|---|

| MeT0.5PhF0.5 Copolymer | Pale Blue to Reddish Brown | 2.5 s | 1.3 s | 58.7 | 619 |

| Starburst Triarylamine-based Polyimide (P7) | Visible and Near-Infrared Switching | Low | Low | High | - |

| Terpyridine-TPA Polymer (p-ML1) | Orange-Red to Yellow / Purple to Blue | - | - | - | - |

Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs)

In the quest for renewable energy, triphenylamine derivatives have emerged as critical components in the development of next-generation solar cells, specifically Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs). rsc.orgmdpi.com In these devices, TPA-based molecules function as the Hole-Transport Material (HTM), which selectively extracts and transports holes generated in the light-absorbing layer to the electrode, a crucial step in converting sunlight into electricity. frontiersin.org

TPA derivatives are attractive alternatives to the commonly used but expensive HTM, spiro-OMeTAD. rsc.orgnih.gov Molecular engineering allows for the synthesis of TPA-based HTMs at a significantly lower cost. For example, a molecule named TPA-AZO was synthesized for a cost of approximately 170–$475 per gram), while enabling a PSC with a power conversion efficiency (PCE) of 17.86%, close to the 19.07% achieved with the more expensive material. rsc.org

The performance of TPA-based HTMs can be fine-tuned by modifying their molecular structure. Researchers have designed multi-armed HTMs by attaching multiple TPA units to a central core, which enhances conductivity and improves charge transport. nih.gov A tetra-TPA molecule, with four TPA arms, was used to create a PSC with a high efficiency of 17.9%, outperforming similar molecules with fewer arms. nih.gov The introduction of different functional groups, such as methoxy or hexyloxy groups, can also modulate the material's energy levels to better align with the perovskite absorber, reducing energy loss and improving device performance. nanoge.org Furthermore, TPA derivatives have been incorporated into the interface between the perovskite and the HTL to passivate defects and enhance stability. nanoge.orgresearchgate.net

| HTM | Solar Cell Type | Power Conversion Efficiency (PCE) | Key Feature |

|---|---|---|---|

| TPA-AZO | PSC | 17.86% | Low synthesis cost |

| tetra-TPA | PSC | 17.9% | Multi-armed structure for enhanced conductivity |

| M1-M3 (TPA(OMe)₂) | PSC | 5.20% | Based on thieno[3,2-b]thiophene (B52689) and TPA core |

| TOP-HTM-α2 | PSC | High | Shows superior stability to Spiro-OMeTAD |

Sensor Technologies

The unique optical and electronic properties of triphenylamine derivatives make them highly suitable for developing advanced sensor technologies. These compounds can be engineered to change their color or fluorescence in the presence of specific analytes, enabling highly sensitive and selective detection. nih.govresearchgate.net

Application in Metal Ion Sensing

Triphenylamine derivatives have been successfully functionalized to create chemosensors for detecting environmentally and biologically important metal ions. mdpi.com By combining a TPA unit with a signaling molecule like BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene), researchers have developed probes that exhibit a distinct colorimetric response. mdpi.com

One such meso-triphenylamine-BODIPY derivative shows a clear color change from orange to blue-green upon interacting with copper (Cu²⁺) and iron (Fe³⁺) ions. mdpi.com This visual change allows for naked-eye detection. The sensor demonstrates excellent sensitivity, with very low limits of detection (LOD) of 0.63 µM for Cu²⁺ and 1.06 µM for Fe³⁺. nih.gov The interaction is highly selective, with the sensor showing a significant response only to these specific ions among a variety of different cations. mdpi.comnih.gov The sensing mechanism involves the formation of a complex between the metal ion and the TPA-BODIPY molecule, which alters its electronic structure and, consequently, its absorption of light. nih.gov

Integration in DNA-Based Molecular Sensing Platforms

Triphenylamine derivatives have been integrated into sophisticated biosensors for the detection of nucleic acids. acs.org Their ability to interact with DNA and signal this binding event through a change in fluorescence makes them powerful tools for molecular diagnostics and cellular imaging. acs.org

A notable example involves a "light-up" fluorescent probe based on a triphenylamine core with vinyl benzimidazolium branches (TP-2Bzim). acs.org In its free state, this molecule has very low fluorescence. However, upon binding to the minor groove of AT-rich regions of DNA, its fluorescence quantum yield increases dramatically, by a factor of up to 140. acs.org Even more remarkably, its two-photon absorption cross-section is enhanced by nearly tenfold upon DNA binding. acs.org This results in an exceptionally bright signal, allowing for the imaging of nuclear DNA and specific chromatin regions in cells at very low concentrations. acs.org This "switched-on" efficiency is attributed to the tight binding and resulting geometric changes in the dye molecule when it fits inside the DNA groove. acs.org Such probes surpass many conventional DNA stains in brightness and photostability, paving the way for advanced biological imaging and sensing applications. acs.org

Thermoelectric Applications and Flexible Electronics

The direct application of 3,4'-Dimethyltriphenylamine in thermoelectric devices and flexible electronics is not extensively documented in current scientific literature. However, the broader class of organic materials, particularly conducting polymers, is under active investigation for these applications due to their inherent flexibility, low thermal conductivity, and lightweight nature. rdd.edu.iq Materials like poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) and polyaniline are examples of organic thermoelectric materials that are being explored for use in flexible and wearable devices. rdd.edu.iqnih.gov These materials can convert heat energy into electrical energy, making them suitable for powering low-energy electronics and sensors. ntu.edu.tw The development of flexible thermoelectric devices is a complex field that requires a balance between thermoelectric performance and material flexibility. rdd.edu.iq While specific data on this compound is scarce, the triphenylamine unit itself is a well-known hole-transporting moiety, which is a key characteristic for materials used in organic electronics. This property suggests that polymers incorporating the this compound structure could potentially be investigated for such advanced applications in the future.

Integration in Polymeric Materials and Composites

The incorporation of triphenylamine and its derivatives, including those with dimethyl substitutions, into polymeric matrices is a significant area of research aimed at developing high-performance materials. These functionalized polymers are explored for a variety of applications, leveraging the unique electronic and structural properties conferred by the triphenylamine unit.

Triphenylamine-containing polymers have been synthesized for applications such as electrochromic devices, where the material changes color in response to an electrical potential. nih.gov For instance, polymers with alternating bi(3-methoxythiophene) and triphenylamine-based units have demonstrated reversible electrochemical oxidation and significant optical contrasts in the near-infrared region. nih.gov The triphenylamine core in these polymers facilitates the formation of stable radical cations, a property essential for their electrochromic behavior. rdd.edu.iq

Furthermore, triphenylamine derivatives are used to create polymers with enhanced solubility and processability without compromising their desirable thermal and mechanical properties. The non-coplanar, propeller-like shape of the triphenylamine unit can disrupt polymer chain packing, leading to improved solubility in common organic solvents. This allows for the fabrication of thin films and coatings via solution casting techniques, which is crucial for their application in electronic devices. ntu.edu.tw

Development of High-Performance Polymers with Enhanced Thermal Stability